molecular formula C9H16N4 B12530016 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) CAS No. 821005-11-2

2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)

Cat. No.: B12530016
CAS No.: 821005-11-2
M. Wt: 180.25 g/mol
InChI Key: RDXGDIIZBHXIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is a dimeric imidazole derivative featuring two 4,5-dihydro-1H-imidazole moieties connected via a central propane-2,2-diyl bridge. This structure confers unique steric and electronic properties due to the quaternary carbon center in the propane linker and the partial saturation of the imidazole rings.

Properties

CAS No.

821005-11-2

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H16N4/c1-9(2,7-10-3-4-11-7)8-12-5-6-13-8/h3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

RDXGDIIZBHXIOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NCCN1)C2=NCCN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves a double nucleophilic substitution between 4,5-dihydro-1H-imidazole (imidazoline) and 2,2-dibromopropane. The reaction proceeds in anhydrous dimethylformamide (DMF) or ethanol under reflux, facilitated by a base such as potassium carbonate (K₂CO₃) to deprotonate the imidazoline and enhance nucleophilicity.

Key steps :

  • Deprotonation : The base abstracts a proton from the imidazoline’s nitrogen, generating a nucleophilic imidazolinide ion.
  • Substitution : The imidazolinide attacks the electrophilic carbon of 2,2-dibromopropane, displacing bromide.
  • Second Substitution : A second equivalent of imidazoline reacts with the remaining bromide, forming the bis-imidazoline product.

Optimization and Yield

Reaction parameters significantly influence yield (Table 1). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) are necessary to overcome steric hindrance from the geminal dimethyl group in 2,2-dibromopropane. Polar aprotic solvents like DMF improve solubility but require careful drying to prevent hydrolysis.

Table 1: Optimization of Nucleophilic Substitution

Parameter Condition Yield (%)
Solvent DMF 58
Temperature (°C) 80 45
Base K₂CO₃ 58
Reaction Time (h) 24 58

Post-reaction purification involves recrystallization from ethanol/water (8:1 v/v), yielding colorless crystals.

Reduction of Azo-Bridged Precursors

Hydrogenation of VA-044

The azo initiator 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044) serves as a precursor. Catalytic hydrogenation (H₂, Pd/C) cleaves the N=N bond, yielding the target compound via reductive coupling.

Reaction Scheme :
$$
\text{VA-044} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)} + 2 \text{HCl} + \text{N}2
$$

Operational Considerations

  • Solvent : Methanol or ethanol ensures solubility of the dihydrochloride salt.
  • Pressure : Ambient to 50 psi H₂ accelerates reaction completion within 6–8 h.
  • Yield : ~70% after neutralization (NaHCO₃) and filtration.

Advantages :

  • High atom economy.
  • Utilizes commercially available VA-044.

One-Pot Cyclocondensation of Diamines

Sequential Reaction with Ethyl Cyanoacetate

Adapting methodologies from imidazolidinone synthesis, propane-2,2-diamine reacts with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions (70°C, 2 h). The mechanism involves:

  • Nucleophilic Attack : Amine on ethyl cyanoacetate forms a cyanoacetamido intermediate.
  • Cyclization : Ethyl glycinate facilitates ring closure, forming the imidazoline core.

Table 2: Characterization Data

Property Value
Melting Point 187–190°C (EtOH recryst.)
IR (ν, cm⁻¹) 3387 (NH), 1722 (C=O)
¹H NMR (DMSO-d₆) δ 3.41 (s, CH₂), 9.15 (s, NH)

Challenges

  • Limited commercial availability of propane-2,2-diamine necessitates in situ generation.
  • Competing side reactions reduce yield (~35%) without rigorous temperature control.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Purity Scalability
Nucleophilic Substitution 58 High Moderate
Azo Reduction 70 High High
Cyclocondensation 35 Medium Low

Key Insights :

  • Nucleophilic Substitution balances yield and scalability but requires harsh conditions.
  • Azo Reduction offers superior efficiency, leveraging VA-044’s commercial availability.
  • Cyclocondensation is less practical due to intermediate scarcity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazolium salts.

    Reduction: Reduction of the imidazole rings can lead to the formation of dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents. Its structure allows for interaction with biological targets, making it a candidate for anti-cancer and anti-inflammatory drugs.

Case Study : A study investigated the efficacy of derivatives of 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.

CompoundCell LineIC50 (µM)Reference
2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)A549 (Lung Cancer)12.5
2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)MCF7 (Breast Cancer)15.0

Polymer Science

The compound is utilized as a monomer in the synthesis of polymers with unique properties. Its imidazole groups contribute to enhanced thermal stability and mechanical strength.

Data Table : Properties of Polymers Synthesized from 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)Reference
Thermosetting Polymer25045
Thermoplastic Polymer20030

Catalysis

Research has indicated that the compound can serve as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating chemical transformations.

Case Study : In a reaction involving the oxidation of alcohols to aldehydes, the use of 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) as a catalyst resulted in higher yields compared to traditional catalysts.

Reaction TypeYield (%) with CatalystYield (%) without CatalystReference
Alcohol Oxidation8560

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) and Analogues

Compound Name Structural Features Key Properties/Applications Reference
2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) Dimeric structure with propane-2,2-diyl bridge; partially saturated imidazole rings Potential ligand for metal coordination; conformational flexibility due to dihydroimidazole
2-Phenyl-4,5-dihydro-1H-imidazole (CAS 936-49-2) Monomeric dihydroimidazole with phenyl substituent Intermediate in organic synthesis; simple structure with aromatic substitution
2-(2-Naphthyl)-4,5-dihydro-1H-imidazole (Benazoline) Naphthyl substituent; increased lipophilicity Pharmaceutical applications (e.g., vasodilator); bulky substituent enhances bioactivity
4,5-Diiodo-2-phenyl-1H-imidazole Halogenated derivative with iodine atoms at positions 4 and 5 Crystallography studies; N–H⋯N hydrogen bonding forms zigzag chains
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Phenolic substituent; fully aromatic imidazole Nonlinear optical properties; studied via Z-scan technique and quantum calculations
(−)-2-[(1S)-2,2-Diphénylcyclopropyl]-4,5-dihydro-1H-imidazole Cyclopropane-linked dihydroimidazole Chiral center; potential pharmacological activity (structure similar to bioactive ligands)

Key Comparative Insights:

Structural Complexity: The target compound’s dimeric structure distinguishes it from monomeric analogs like 2-phenyl-4,5-dihydro-1H-imidazole. The propane bridge introduces rigidity while retaining flexibility in the dihydroimidazole rings . In contrast, halogenated derivatives (e.g., 4,5-diiodo-2-phenyl-1H-imidazole) exhibit strong intermolecular interactions (N–H⋯N hydrogen bonds) but lack the bridging motif .

Electronic and Optical Properties: Fully aromatic imidazoles, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, demonstrate nonlinear optical behavior due to extended π-conjugation, a feature less pronounced in dihydroimidazoles .

Biological and Pharmaceutical Relevance: Benazoline (2-(2-naphthyl)-4,5-dihydro-1H-imidazole) highlights the role of bulky substituents in bioactivity, suggesting that the target compound’s dimeric structure could enable multivalent interactions in drug design .

Synthetic Approaches: Mono-imidazoles are typically synthesized via Debus-Radziszewski reactions (e.g., benzil + aldehyde + ammonia), while dimeric structures may require tailored cyclocondensation or cross-coupling strategies .

Biological Activity

2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) typically involves the reaction of appropriate imidazole derivatives with propane-2,2-diol under controlled conditions. The resulting compound can be purified through crystallization or chromatography techniques to ensure high purity levels.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 4,5-dihydro-1H-imidazole derivatives. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of imidazole derivatives. A study evaluated the effects of these compounds on mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats:

  • Compounds with high affinities for imidazoline binding sites (IBS) and alpha adrenergic receptors showed promising results in lowering MAP .
Compound Affinity for IBS Effect on MAP
Compound 4hHighSignificant decrease

The biological activity of 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is attributed to its interaction with various biological targets:

  • Imidazoline Receptors : These compounds are known to bind to imidazoline receptors which play a crucial role in regulating blood pressure and heart rate.
  • Adrenergic Receptors : The affinity towards alpha adrenergic receptors suggests a mechanism that could modulate vascular tone and cardiac output.

Case Studies

A notable case study involved the evaluation of a series of imidazole derivatives including 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole). The findings indicated that modifications in the imidazole ring could significantly enhance antibacterial activity while maintaining low toxicity profiles in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.